molecular formula C22H23NO6S B14958206 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B14958206
M. Wt: 429.5 g/mol
InChI Key: QMHHSSRSRHSCRN-UHFFFAOYSA-N
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Description

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core and a butanoate ester linked to a benzenesulfonamide group. The compound is of interest due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methyl coumarin, which is then reacted with various reagents to introduce the butanoate ester and benzenesulfonamide groups . The reaction conditions often involve the use of dry solvents such as acetone or dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to certain proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-Methyl-2-oxo-2H-chromen-7-yl acetate: A structurally similar compound with different functional groups.

    Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Another coumarin derivative with similar core structure.

Uniqueness

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its combination of a chromen-2-one core with a butanoate ester and benzenesulfonamide group. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C22H23NO6S/c1-5-18(23-30(26,27)16-8-6-13(2)7-9-16)22(25)28-19-11-10-17-14(3)12-20(24)29-21(17)15(19)4/h6-12,18,23H,5H2,1-4H3

InChI Key

QMHHSSRSRHSCRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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